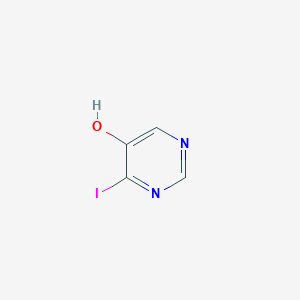
4-Iodopyrimidin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodopyrimidin-5-ol, also known as 5-Iodopyrimidin-4-ol, is a heterocyclic organic compound with the molecular formula C4H3IN2O. This compound is characterized by the presence of an iodine atom at the 4th position and a hydroxyl group at the 5th position of the pyrimidine ring. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Iodopyrimidin-5-ol can be synthesized through several methods. One common method involves the iodination of pyrimidin-4(3H)-one. This reaction typically uses iodine and a base such as sodium hydroxide. Another method involves the reaction of pyrimidin-4(3H)-one with N-iodosuccinimide (NIS) in acetic acid at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The reaction mixture is usually cooled to precipitate the product, which is then filtered, washed, and dried under reduced pressure .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Iodopyrimidin-5-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding pyrimidin-5-ol.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
- Substitution reactions yield various substituted pyrimidines.
- Oxidation reactions produce pyrimidin-5-one derivatives.
- Reduction reactions result in deiodinated pyrimidin-5-ol .
Wissenschaftliche Forschungsanwendungen
4-Iodopyrimidin-5-ol is used extensively in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of nucleic acid analogs and enzyme inhibitors.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 4-Iodopyrimidin-5-ol depends on its specific application. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The iodine atom and hydroxyl group play crucial roles in its binding affinity and specificity. The compound can interfere with nucleic acid synthesis or function, making it a potential antiviral or anticancer agent .
Vergleich Mit ähnlichen Verbindungen
4-Chloropyrimidin-5-ol: Similar structure but with a chlorine atom instead of iodine.
4-Bromopyrimidin-5-ol: Similar structure but with a bromine atom instead of iodine.
Pyrimidin-5-ol: Lacks the halogen atom, making it less reactive in certain substitution reactions.
Uniqueness: 4-Iodopyrimidin-5-ol is unique due to the presence of the iodine atom, which enhances its reactivity and makes it a valuable intermediate in various synthetic pathways. The iodine atom also contributes to its potential biological activity, making it a compound of interest in medicinal chemistry .
Eigenschaften
Molekularformel |
C4H3IN2O |
|---|---|
Molekulargewicht |
221.98 g/mol |
IUPAC-Name |
4-iodopyrimidin-5-ol |
InChI |
InChI=1S/C4H3IN2O/c5-4-3(8)1-6-2-7-4/h1-2,8H |
InChI-Schlüssel |
UCCHCJWFSULSGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC=N1)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-7-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13092920.png)
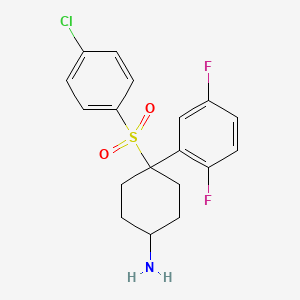
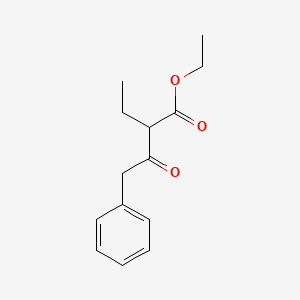
![6-(4-(Methylsulfonyl)-2-nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B13092929.png)
![2-(2-Methoxyphenyl)hexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one](/img/structure/B13092932.png)
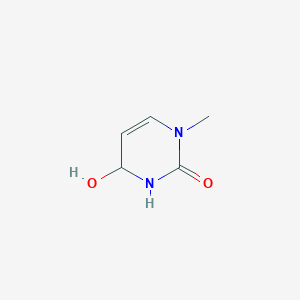

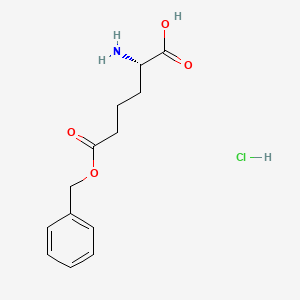
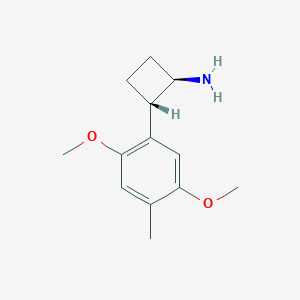



![(8S,9AR)-8-hydroxyhexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B13092990.png)
